1-Allyl-4-fluoro-2-isobutoxybenzene
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Overview
Description
1-Allyl-4-fluoro-2-isobutoxybenzene is an organic compound with the molecular formula C13H17FO. This compound is characterized by the presence of an allyl group, a fluoro substituent, and an isobutoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-4-fluoro-2-isobutoxybenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-4-fluoro-2-isobutoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Substitution Reactions: Nucleophilic substitution reactions can occur at the allyl or fluoro positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under controlled temperature conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under specific pH and temperature conditions.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Allyl-4-fluoro-2-isobutoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mechanism of Action
The mechanism of action of 1-Allyl-4-fluoro-2-isobutoxybenzene involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged intermediate, which then undergoes deprotonation to yield the substituted product . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Allyl-4-fluoro-2-isobutoxybenzene can be compared with other similar compounds such as:
4-Allyl-1-fluoro-2-methoxybenzene: This compound has a methoxy group instead of an isobutoxy group, leading to different reactivity and applications.
4-Allyl-1-chloro-2-isobutoxybenzene: The presence of a chloro substituent instead of a fluoro group affects the compound’s chemical properties and reactions.
Properties
Molecular Formula |
C13H17FO |
---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
4-fluoro-2-(2-methylpropoxy)-1-prop-2-enylbenzene |
InChI |
InChI=1S/C13H17FO/c1-4-5-11-6-7-12(14)8-13(11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3 |
InChI Key |
NEUCPLZDTFZDQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)F)CC=C |
Origin of Product |
United States |
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